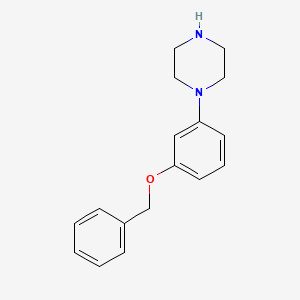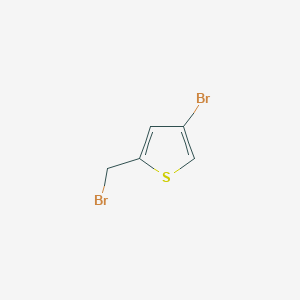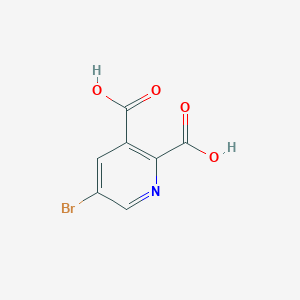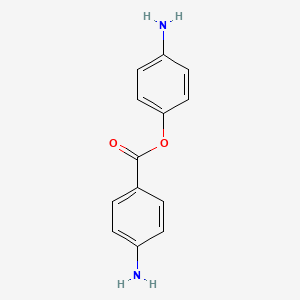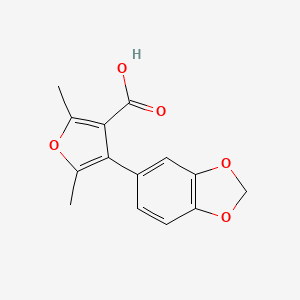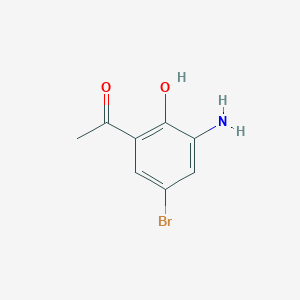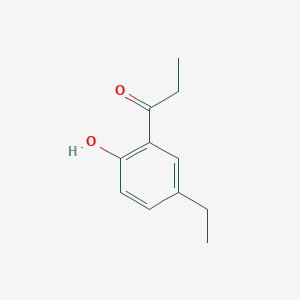![molecular formula C15H15BrN2 B1283160 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline CAS No. 112631-33-1](/img/structure/B1283160.png)
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline
概要
説明
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline, also known as 5-Bromo-2-quinolin-1-yl aniline, is an organic compound that belongs to the quinoline family. It is a colorless solid that has been used for a variety of scientific research purposes. It has a molecular formula of C9H7BrN and a molecular weight of 215.04 g/mol.
科学的研究の応用
Chemical Synthesis and Structural Elaboration : Research by Marull & Schlosser (2003) demonstrates the cyclization-condensation of anilines, which may provide insights into methods applicable to 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline for producing diverse chemical structures.
Knorr Synthesis Adaptation : The work of Wlodarczyk et al. (2011) on the Knorr synthesis of quinolines could be relevant for understanding synthetic pathways involving this compound.
Potential as Rho-Kinase Inhibitors : Letellier et al. (2008) discuss the synthesis of quinolin-2-one derivatives, indicating potential applications in inhibiting Rho-kinase enzymes, which could be explored for this compound (Letellier et al., 2008).
Heterocyclic Compound Synthesis : Mmonwa & Mphahlele (2016) demonstrate the synthesis of nitrogen-containing heterocyclic compounds using halogenated aniline derivatives, which might be applicable to this compound (Mmonwa & Mphahlele, 2016).
Antibacterial Properties : The study by Wang et al. (2016) on quinoline-4-carboxylic acid derivatives with antibacterial properties indicates a potential area of application for this compound in developing new antibacterial agents.
Photochemical Reactions : Nishio et al. (2000) explore the photochemical reactions of N-(2-halogenoalkanoyl) derivatives of anilines, which could be relevant for understanding the photochemical properties of this compound (Nishio et al., 2000).
Safety and Hazards
特性
IUPAC Name |
5-bromo-2-(3,4-dihydro-2H-quinolin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c16-12-7-8-15(13(17)10-12)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCNDHDLJLISFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
